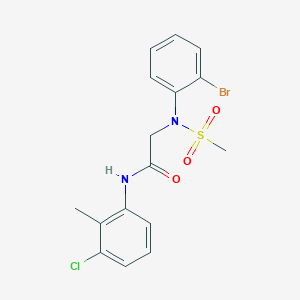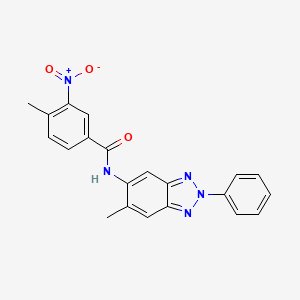![molecular formula C14H8ClF3INO B3693740 2-Chloro-5-iodo-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid CAS No. 6250-81-3](/img/structure/B3693740.png)
2-Chloro-5-iodo-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid
概要
説明
2-Chloro-5-iodo-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid is a complex organic compound characterized by the presence of chloro, iodo, and trifluoromethyl groups attached to a benzene ring
準備方法
The synthesis of 2-Chloro-5-iodo-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
化学反応の分析
2-Chloro-5-iodo-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloro-5-iodo-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-5-iodo-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-Chloro-5-iodo-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid can be compared with other similar compounds, such as:
2-Chloro-5-iodo-N-phenylbenzene-1-carboximidic acid: Lacks the trifluoromethyl group, which can affect its chemical reactivity and biological activity.
2-Chloro-5-iodo-N-[2-(methyl)phenyl]benzene-1-carboximidic acid: The presence of a methyl group instead of a trifluoromethyl group can lead to different chemical and biological properties.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological characteristics.
特性
IUPAC Name |
2-chloro-5-iodo-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3INO/c15-11-6-5-8(19)7-9(11)13(21)20-12-4-2-1-3-10(12)14(16,17)18/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDDAAPDAVVOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60978094 | |
| Record name | 2-Chloro-5-iodo-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6250-81-3 | |
| Record name | 2-Chloro-5-iodo-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-bromobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3693661.png)
![methyl 5-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B3693672.png)
![7-(diethylamino)-3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3693676.png)

![(5Z)-1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3693684.png)
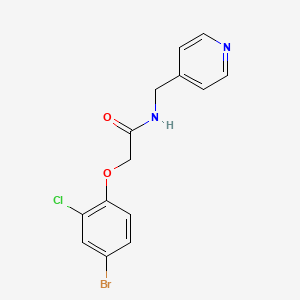
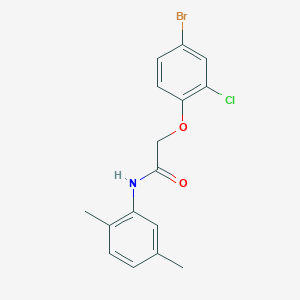
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B3693710.png)
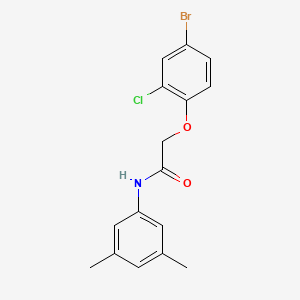
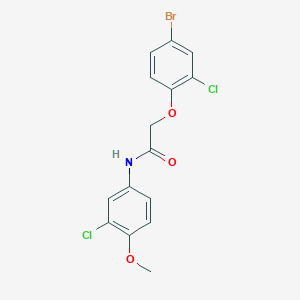
![6-(1-azepanyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3693718.png)
![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B3693719.png)
